

A Comparative Guide to Sharpless Asymmetric Dihydroxylation and Upjohn Dihydroxylation

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Compound of Interest

Compound Name: (DHQD)2PHAL

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For researchers, scientists, and professionals in drug development, the synthesis of vicinal diols from alkenes is a critical transformation. Two of the most prominent methods for achieving this are the Sharpless asymmetric dihydroxylation and the Upjohn dihydroxylation. While both utilize osmium tetroxide as a catalyst, they differ significantly in their stereochemical outcome, reaction conditions, and overall efficiency. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols.

At a Glance: Key Differences

Feature	Sharpless Asymmetric Dihydroxylation	Upjohn Dihydroxylation
Stereochemistry	Enantioselective (produces chiral diols with high enantiomeric excess)	Racemic (produces a mixture of enantiomers)
Key Reagents	OsO ₄ (catalytic), chiral ligand (e.g., (DHQ) ₂ -PHAL or (DHQD) ₂ -PHAL), co-oxidant (K ₃ [Fe(CN) ₆])	OsO ₄ (catalytic), co-oxidant (N-Methylmorpholine N-oxide, NMO)
Typical Reaction Conditions	Often biphasic (t-BuOH/water), controlled temperature (often 0 °C to room temperature)	Typically a mixture of acetone, water, and sometimes other co-solvents, room temperature
Generality	Broad substrate scope, including many functionalized alkenes	Broad substrate scope, but can be slow for certain electron-deficient alkenes
Primary Use	Asymmetric synthesis, preparation of chiral building blocks	General synthesis of racemic vicinal diols

Performance Comparison: Experimental Data

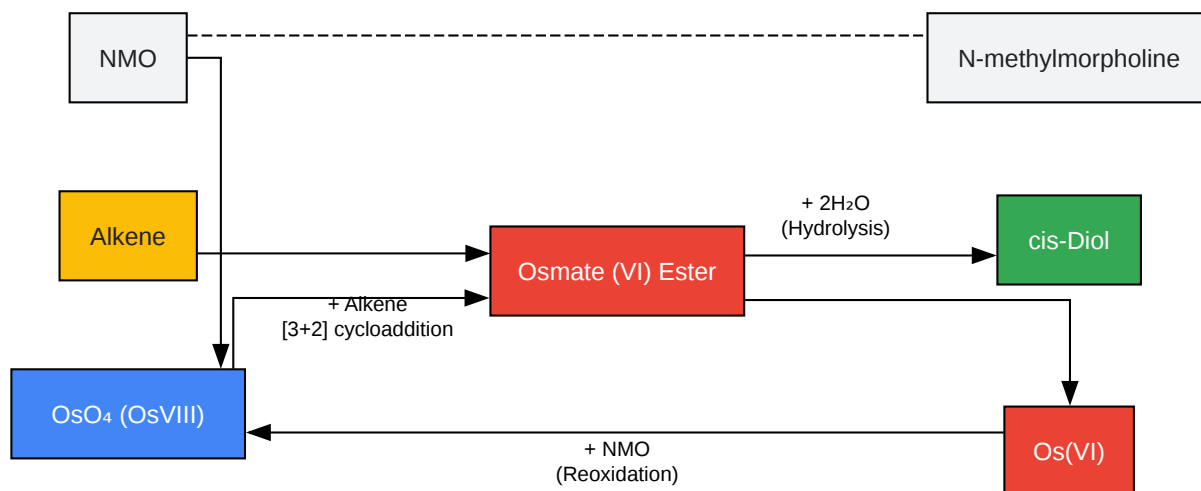
The choice between the Sharpless and Upjohn dihydroxylation often comes down to the desired stereochemical outcome and acceptable yield. The Sharpless method, due to "ligand-accelerated catalysis," is often faster and can provide higher yields than the Upjohn method, in addition to its enantioselectivity.^[1] Below is a comparison of the two methods for the dihydroxylation of various alkenes.

Alkene	Method	Co-oxidant	Ligand	Yield (%)	Enantiomeric Excess (ee, %)
trans-Stilbene	Sharpless	K ₃ [Fe(CN) ₆]/K ₂ CO ₃	(DHQD) ₂ -PHAL	96	>99
Upjohn	NMO	None	90	N/A (racemic)	
Styrene	Sharpless	AD-mix-β	(DHQD) ₂ -PHAL	94	97
Upjohn	NMO	None	90	N/A (racemic)	
1-Octene	Sharpless	AD-mix-β	(DHQD) ₂ -PHAL	97	95
Upjohn	NMO	None	~90	N/A (racemic)	

Catalytic Cycles

The catalytic cycles for both the Sharpless and Upjohn dihydroxylations involve the oxidation of an alkene by osmium tetroxide to form an osmate ester, which is then hydrolyzed to the diol. The key difference lies in the presence of a chiral ligand in the Sharpless method, which creates a chiral environment around the osmium, leading to a facial-selective attack on the alkene.

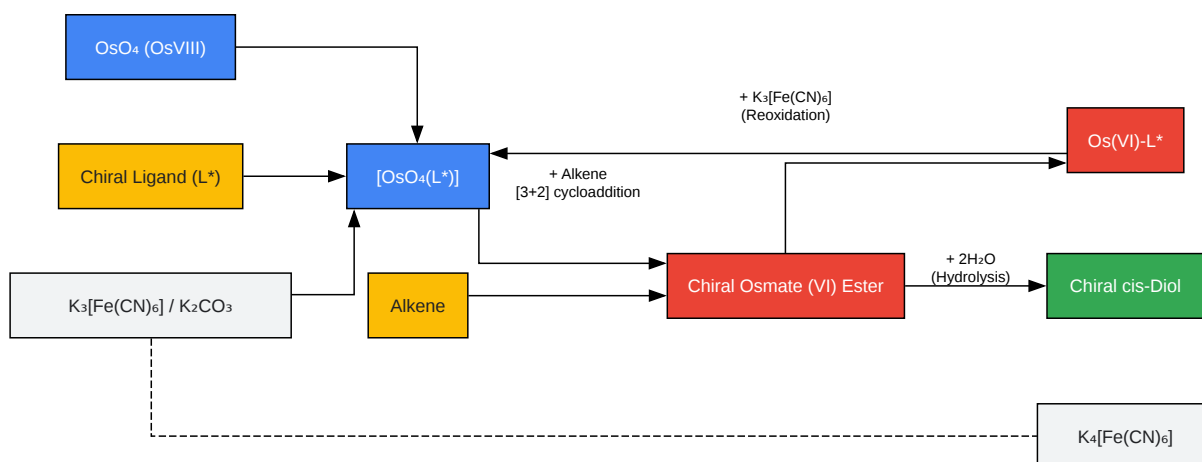
Upjohn Dihydroxylation



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Caption: Catalytic cycle of the Upjohn dihydroxylation.

Sharpless Asymmetric Dihydroxylation



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Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

Experimental Protocols

Below are representative experimental protocols for the dihydroxylation of trans-stilbene using both the Upjohn and Sharpless methods.

Upjohn Dihydroxylation of trans-Stilbene

Materials:

- trans-Stilbene
- N-Methylmorpholine N-oxide (NMO), 50 wt. % solution in water
- Osmium tetroxide (OsO_4), 2.5 wt. % solution in tert-butanol
- Acetone
- Water
- Sodium sulfite
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate
- Silica gel

Procedure:

- To a solution of trans-stilbene (1.80 g, 10.0 mmol) in 50 mL of acetone/water (10:1) is added N-methylmorpholine N-oxide (1.40 g, 12.0 mmol).

- To this stirred solution is added osmium tetroxide (0.51 mL of a 2.5 wt. % solution in tert-butanol, 0.05 mmol).
- The reaction mixture is stirred at room temperature for 12 hours, during which time the color changes from light yellow to dark brown.
- The reaction is quenched by the addition of solid sodium sulfite (2.0 g) and stirred for an additional 30 minutes.
- The mixture is then diluted with ethyl acetate (50 mL) and water (20 mL). The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 25 mL).
- The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford (±)-hydrobenzoin.

Sharpless Asymmetric Dihydroxylation of trans-Stilbene

Materials:

- AD-mix-β
- tert-Butanol
- Water
- trans-Stilbene
- Sodium sulfite
- Ethyl acetate
- Potassium carbonate, 2M aqueous solution
- Anhydrous magnesium sulfate
- Silica gel

Procedure:

- A mixture of tert-butanol (50 mL) and water (50 mL) is cooled to 0 °C.
- AD-mix- β (14.0 g) is added to the cooled solvent mixture and stirred until the two phases are clear (the aqueous phase will be yellow).
- trans-Stilbene (1.80 g, 10.0 mmol) is added to the reaction mixture at 0 °C.
- The reaction is stirred vigorously at 0 °C for 24 hours.
- The reaction is quenched by the addition of sodium sulfite (15.0 g) and warmed to room temperature with stirring for 1 hour.
- Ethyl acetate (100 mL) is added, and the layers are separated. The aqueous layer is extracted with ethyl acetate (2 x 50 mL).
- The combined organic layers are washed with a 2M aqueous solution of potassium carbonate (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford (R,R)-hydrobenzoin.

Conclusion

Both the Sharpless asymmetric dihydroxylation and the Upjohn dihydroxylation are powerful methods for the synthesis of vicinal diols. The choice between them hinges on the specific requirements of the synthesis. For applications where enantiopurity is paramount, such as in the development of chiral drugs and natural product synthesis, the Sharpless asymmetric dihydroxylation is the superior method, offering high enantioselectivities and often higher yields. For routine synthesis of racemic diols where stereochemistry is not a concern, the Upjohn dihydroxylation provides a reliable and straightforward alternative. The development of commercially available reagent mixtures (AD-mix) for the Sharpless reaction has further enhanced its convenience and accessibility for the modern synthetic chemist.

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References

- 1. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
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